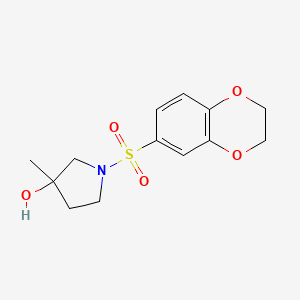
N-benzyl-3-hydroxy-3-methylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-hydroxy-3-methylpiperidine-1-carboxamide, also known as BHMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BHMC is a piperidine derivative that has been shown to possess various biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of N-benzyl-3-hydroxy-3-methylpiperidine-1-carboxamide is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and reducing the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. N-benzyl-3-hydroxy-3-methylpiperidine-1-carboxamide has also been shown to modulate the activity of various neurotransmitter systems, including the dopamine and serotonin systems.
Biochemical and Physiological Effects:
N-benzyl-3-hydroxy-3-methylpiperidine-1-carboxamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. N-benzyl-3-hydroxy-3-methylpiperidine-1-carboxamide has also been shown to reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. In addition, N-benzyl-3-hydroxy-3-methylpiperidine-1-carboxamide has been shown to modulate the activity of various neurotransmitter systems, including the dopamine and serotonin systems.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-3-hydroxy-3-methylpiperidine-1-carboxamide in lab experiments is its potential for the development of new drugs for the treatment of various diseases. N-benzyl-3-hydroxy-3-methylpiperidine-1-carboxamide has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for drug development. However, one limitation of using N-benzyl-3-hydroxy-3-methylpiperidine-1-carboxamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-benzyl-3-hydroxy-3-methylpiperidine-1-carboxamide in humans.
Future Directions
There are several future directions for research on N-benzyl-3-hydroxy-3-methylpiperidine-1-carboxamide. One area of research is the development of new drugs based on N-benzyl-3-hydroxy-3-methylpiperidine-1-carboxamide for the treatment of various diseases. Another area of research is the investigation of the potential neuroprotective effects of N-benzyl-3-hydroxy-3-methylpiperidine-1-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are also needed to determine the safety and efficacy of N-benzyl-3-hydroxy-3-methylpiperidine-1-carboxamide in humans.
Synthesis Methods
N-benzyl-3-hydroxy-3-methylpiperidine-1-carboxamide can be synthesized through various methods, including the reaction of 3-methylpiperidine-1-carboxylic acid with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to yield N-benzyl-3-hydroxy-3-methylpiperidine-1-carboxamide. Another method involves the reaction of 3-methylpiperidine-1-carboxamide with benzyl bromide in the presence of a base such as potassium carbonate.
Scientific Research Applications
N-benzyl-3-hydroxy-3-methylpiperidine-1-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. N-benzyl-3-hydroxy-3-methylpiperidine-1-carboxamide has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-benzyl-3-hydroxy-3-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(18)8-5-9-16(11-14)13(17)15-10-12-6-3-2-4-7-12/h2-4,6-7,18H,5,8-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYJQGWJLFVAIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)NCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-ol](/img/structure/B6630147.png)
![N-tert-butyl-2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]propanamide](/img/structure/B6630150.png)
![2,5-dibromo-N-[4-(4-hydroxyphenyl)butan-2-yl]thiophene-3-carboxamide](/img/structure/B6630156.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine](/img/structure/B6630158.png)





![2-[1-(Pyrazine-2-carbonyl)pyrrolidin-2-yl]cyclopentan-1-one](/img/structure/B6630200.png)


![N-[(1,5-dimethylpyrazol-4-yl)methyl]-6-ethyl-5-fluoropyrimidin-4-amine](/img/structure/B6630224.png)
![2-chloro-N-[2-(5-chlorothiophen-2-yl)ethyl]acetamide](/img/structure/B6630230.png)